3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c16-12-4-6-14(7-5-12)23(21,22)9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMLBKHAHPWTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone is in the development of pharmaceutical compounds. Its structural characteristics make it a candidate for synthesizing various biologically active molecules.
Anticancer Activity
Research has indicated that compounds with sulfonyl and nitrophenyl groups exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their effects on tumor cell lines, showing potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds similar to this compound have been investigated for their ability to combat bacterial infections, particularly against strains resistant to conventional antibiotics .
Materials Science
In materials science, this compound serves as a precursor for synthesizing novel polymers and materials with specific properties.
Polymer Synthesis
The compound can be utilized in the synthesis of polyazomethines and other polymeric materials that possess thermotropic properties. These materials are valuable in applications such as liquid crystal displays (LCDs) and other electronic devices due to their ability to change optical properties with temperature .
Research Tool
This compound also finds applications as a research tool in chemical biology.
Biochemical Assays
Due to its ability to inhibit specific enzymes, this compound can be employed in biochemical assays aimed at studying enzyme kinetics and inhibition mechanisms. Such studies are crucial for understanding metabolic pathways and developing new therapeutic strategies .
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of various sulfonamide derivatives, including those derived from this compound, demonstrated significant inhibition of cell growth in human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of this compound were tested against multiple bacterial strains. Results indicated that certain modifications enhanced their efficacy against resistant strains, suggesting potential for development into new antibiotic therapies .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone can be compared with other similar compounds, such as:
- 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
- 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
- 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Biological Activity
3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone, with the molecular formula C15H12ClNO5S, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a chlorophenyl sulfonyl group and a nitrophenyl moiety, suggests a variety of interactions with biological systems. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
- Molecular Weight : Approximately 353.77 g/mol
- Boiling Point : Predicted at around 541.9 °C
- Density : Approximately 1.429 g/cm³
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of 4-chlorobenzenesulfonyl chloride with 3-nitrobenzaldehyde.
- Use of bases such as sodium hydroxide in organic solvents like dichloromethane under controlled temperatures.
- Purification techniques like recrystallization to achieve high purity levels suitable for biological assays.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects against various pathogens. The presence of the nitro group is often associated with enhanced antibacterial activity .
- Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell growth. In vitro studies have shown that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways .
- Enzyme Inhibition : The sulfonyl group in the compound allows for interactions with enzymes, potentially inhibiting their activity by binding to active sites or allosteric sites . This mechanism is crucial for understanding its therapeutic applications.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
One study focused on the anticancer properties of structurally similar compounds, demonstrating that the presence of halogen substitutions significantly influences cytotoxicity. Compounds with electron-withdrawing groups like chlorine were found to enhance antiproliferative effects against various cancer cell lines, suggesting a promising avenue for further exploration with this compound .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydrophobic Interactions : The compound likely engages in hydrophobic contacts with target proteins, which is essential for its inhibitory effects on enzymes and receptors.
- Electrostatic Interactions : The nitro group may facilitate interactions through electrostatic forces, enhancing binding affinity and specificity .
Q & A
Advanced Research Question
- Molecular docking : Predicts binding modes to targets like kinases or GPCRs. For example, the sulfonyl group may form hydrogen bonds with catalytic lysine residues .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity, but may fail to account for solvation effects or conformational flexibility .
- Limitations : Force fields often underestimate van der Waals interactions for nitro groups, necessitating hybrid QM/MM approaches .
What are the stability considerations for storing this compound, and how does molecular structure affect degradation pathways?
Basic Research Question
- Light sensitivity : The nitro group undergoes photodegradation to nitroso derivatives. Store in amber vials at –20°C .
- Hydrolysis : The sulfonyl group is susceptible to aqueous hydrolysis at pH >9. Use anhydrous solvents and desiccants .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, suggesting storage below 25°C .
In kinetic studies, what mechanistic insights can be gained from studying the sulfonation step in the synthesis?
Advanced Research Question
- Rate-determining step : Sulfonation follows second-order kinetics, dependent on thiol and sulfonating agent (e.g., SO₃) concentrations .
- Isotopic labeling : ³⁴S-labeled reagents track sulfonate intermediate formation via MS/MS .
- Activation energy : Arrhenius plots (20–80°C) reveal an Ea of ~45 kJ/mol, suggesting a concerted mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
